3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Overview
Description
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 4-position makes this compound particularly interesting for various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and bacterial and viral infections .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can inhibit kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .
Biochemical Pathways
Aminopyrazoles, in general, can affect various pathways, including those involved in inflammation, cell growth, and bacterial and viral infections .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence the activity of these proteins, thereby affecting various biochemical pathways . Additionally, this compound can bind to specific receptors on cell surfaces, initiating a cascade of intracellular events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it may exhibit toxic effects, such as liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to yield the desired pyrazole compound . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-amino-4-pyrazolecarboxamide: Similar structure but lacks the cyclopentyl group.
5-amino-1H-pyrazole-4-carboxamide: Similar structure but with the amino group at the 5-position.
4-amino-1H-pyrazole: Lacks the carboxamide group
Uniqueness
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability and solubility compared to similar compounds .
Properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWCJHLJIOTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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